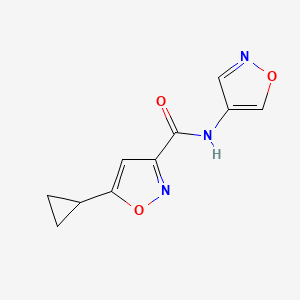

5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-cyclopropylisoxazole-4-carboxylic acid with substituted benzylamines . The reaction is often carried out in the presence of catalysts such as Cu (I) or Ru (II) for (3 + 2) cycloaddition reactions . Alternatively, metal-free synthetic routes have also been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted one-pot methods have been reported for the efficient synthesis of 5-substituted isoxazoles, which could be adapted for industrial production .

Analyse Chemischer Reaktionen

Cycloaddition Reactions

-

Nitrile Oxide-Alkyne Cycloaddition : Analogous to methods described for isoxazole synthesis , the isoxazole rings in this compound could form via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example:

RC CH+O N+→Isoxazole derivativeMetal-free conditions (e.g., DBU or ionic liquids) enhance regioselectivity and yield.

Substitution at Isoxazole Positions

-

Electrophilic Substitution : The C-4 position of the isoxazol-4-yl group is susceptible to electrophilic aromatic substitution. Halogenation or nitration reactions could occur under mild acidic conditions, as observed in related isoxazole systems .

-

Nucleophilic Attack : The carboxamide group at position 3 may direct nucleophilic attack to adjacent positions on the isoxazole ring, enabling functionalization with amines or thiols.

Reactivity of the Carboxamide Group

The carboxamide (–CONH–) bridge between the two heterocycles participates in hydrolysis and substitution reactions:

Hydrolysis

-

Acidic Hydrolysis : Treatment with concentrated HCl or H2SO4 could cleave the amide bond, yielding 5-cyclopropylisoxazole-3-carboxylic acid and isoxazol-4-amine .

-

Basic Hydrolysis : Reaction with NaOH may produce carboxylate salts under elevated temperatures .

Nucleophilic Substitution

-

Amide Bond Formation : The carboxamide can react with alcohols or amines under coupling agents (e.g., CDI, DCC) to form esters or secondary amides .

Cyclopropyl Ring Reactivity

The cyclopropyl group introduces strain-driven reactivity:

Ring-Opening Reactions

-

Acid-Catalyzed Ring Opening : Strong acids (e.g., H2SO4) can protonate the cyclopropane ring, leading to ring cleavage and formation of linear alkenes or alcohols .

-

Radical Additions : Under UV light, the cyclopropyl ring may undergo radical-mediated reactions with halogens or oxygen .

Cross-Coupling Reactions

The isoxazole rings can participate in Suzuki-Miyaura or Sonogashira couplings via halogenated intermediates. For example:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF | Biaryl-linked isoxazole derivatives |

| Sonogashira | CuI, PdCl2, amine base | Alkynylated isoxazole analogs |

Biological Activity-Driven Modifications

While beyond pure chemical reactions, structural analogs (e.g., ISX-9 ) highlight strategies to enhance bioactivity through:

-

Acylation : Introducing acetyl or benzoyl groups to the carboxamide nitrogen .

-

Heterocycle Fusion : Appending pyridine or indole rings to the isoxazole core .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide. The compound has shown potential as an antibacterial agent against both gram-positive and gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related isoxazole derivatives ranged from 40 to 70 μg/ml against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .

Anticancer Properties

Isoxazole derivatives have been explored for their anticancer potential. The compound's ability to inhibit specific proteins involved in cancer progression, such as Heat Shock Protein 90 (HSP90), positions it as a candidate for further development in cancer therapy . In vitro studies have demonstrated that certain isoxazole derivatives can induce apoptosis in cancer cell lines, suggesting mechanisms that warrant further investigation.

Neuroprotective Effects

Research indicates that isoxazole compounds may play a role in neuroprotection. For example, some derivatives have been shown to initiate neurogenesis and exhibit GABAA antagonist properties, which could be beneficial in treating neurodegenerative diseases . The neuroprotective effects are particularly relevant in the context of diseases like Alzheimer's and Parkinson's, where neuroinflammation and cell death are prevalent.

Anti-inflammatory Applications

The anti-inflammatory properties of isoxazole derivatives have also been documented. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making these compounds candidates for developing new anti-inflammatory drugs .

Synthetic Routes

The synthesis of this compound can be achieved through various metal-free synthetic routes, which are environmentally friendly and efficient . Recent advancements include microwave-assisted synthesis techniques that enhance yield and reduce reaction times.

Functional Materials

Beyond biological applications, isoxazole derivatives are being investigated for their use as functional materials in liquid crystals and other advanced materials due to their unique electronic properties .

Case Studies

Wirkmechanismus

The mechanism of action of 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide include other isoxazole derivatives such as:

Sulfamethoxazole: An antibiotic with a similar isoxazole core.

Muscimol: A GABAA receptor agonist with an isoxazole structure.

Ibotenic Acid: A neurotoxin with an isoxazole ring.

Parecoxib: A COX2 inhibitor with an isoxazole moiety.

Leflunomide: An immunosuppressant agent with an isoxazole nucleus.

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the cyclopropyl group, which may confer unique biological activities and therapeutic potential .

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-10(12-7-4-11-15-5-7)8-3-9(16-13-8)6-1-2-6/h3-6H,1-2H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTIXANKXVHDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.